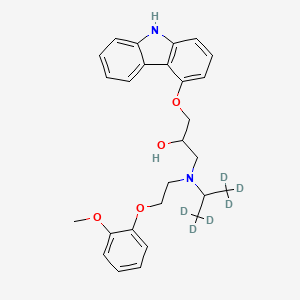
4-Methylbenzophenone-d3
概要
説明
4-Methylbenzophenone-d3 is a deuterated derivative of 4-methylbenzophenone, a compound widely used in various scientific and industrial applications. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in isotopic labeling studies. The molecular formula of this compound is C14H9D3O, and it has a molecular weight of 200.27 g/mol .
作用機序
Target of Action
It is known that benzophenones, a group to which 4-methylbenzophenone-d3 belongs, can have various biological targets depending on their specific structure and functional groups .
Mode of Action
Benzophenones can interact with their targets in various ways, leading to different biological effects . More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
Benzophenones can potentially affect multiple biochemical pathways depending on their specific structure and functional groups .
Pharmacokinetics
The bioavailability of benzophenones can vary depending on their specific structure and functional groups .
Result of Action
Benzophenones can have various molecular and cellular effects depending on their specific structure and functional groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other chemicals.
生化学分析
Biochemical Properties
It is known that benzophenone derivatives can interact with various enzymes and proteins
Cellular Effects
Benzophenone and its derivatives have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
Benzoyl Chloride Toluene Method: This method involves the reaction of benzoyl chloride with toluene in the presence of aluminum chloride as a catalyst.
Benzoic Acid Toluene Method: This method uses benzoic acid and toluene with phosgene and Fe3O4 as a catalyst.
Benzoyl Chloride Grignard Reagent Method: This method involves the reaction of benzoyl chloride with phenylmagnesium bromide (PhMgBr) at low temperatures, with a yield of 89%.
Benzene, Toluene, and Phosgene Method: This method uses a combination of benzene, toluene, and phosgene with aluminum chloride as a catalyst.
Trichloromethylbenzene Toluene Method: This method involves the reaction of trichloromethylbenzene with toluene in the presence of aluminum chloride and dichloroethane as a solvent.
Industrial Production Methods
The industrial production of 4-Methylbenzophenone-d3 typically involves large-scale synthesis using the above-mentioned methods, with a focus on optimizing yield and purity. The use of deuterated reagents is crucial for obtaining the deuterated product.
化学反応の分析
Types of Reactions
Oxidation: 4-Methylbenzophenone-d3 can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
4-Methylbenzophenone-d3 is used extensively in scientific research due to its unique properties:
Industry: It is used in
特性
IUPAC Name |
phenyl-[4-(trideuteriomethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPWZZHELZEVPO-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858015 | |
| Record name | [4-(~2~H_3_)Methylphenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109339-64-2 | |
| Record name | [4-(~2~H_3_)Methylphenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)- (9CI)](/img/new.no-structure.jpg)



![N-tert-Butyloxycarbonyl-D-erythro-sphingosine-2,3-N,O-acetonide-1-phosphate Bis[1-(2-nitrophenyl)ethyl]ester](/img/structure/B587574.png)

![1,3,6,8-Tetrahydroimidazo[4,5-e]benzimidazole-2,7-dione](/img/structure/B587578.png)


